(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol
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Overview
Description
(6R,7S)-7-amino-8-oxabicyclo[321]octan-6-ol is a bicyclic compound with a unique structure that includes an amino group and an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol typically involves the formation of the bicyclic ring system followed by the introduction of the amino group. One common method involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functional group transformations to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure can provide a rigid framework that enhances binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: The central core of tropane alkaloids, which display a wide array of biological activities.
Uniqueness
(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol is unique due to its specific stereochemistry and the presence of both an amino group and an oxabicyclo ring system. This combination of features provides distinct chemical reactivity and potential biological activity that sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(6R,7S)-7-amino-8-oxabicyclo[3.2.1]octan-6-ol |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(10-4)7(6)9/h4-7,9H,1-3,8H2/t4?,5?,6-,7+/m1/s1 |
InChI Key |
WCNCNMVPVFELTR-KBGZMJGOSA-N |
Isomeric SMILES |
C1CC2[C@H]([C@H](C(C1)O2)O)N |
Canonical SMILES |
C1CC2C(C(C(C1)O2)O)N |
Origin of Product |
United States |
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